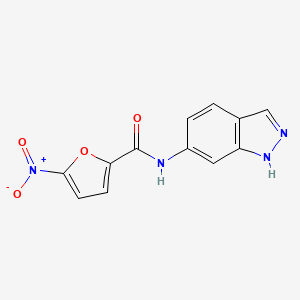

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide

CAS No.: 1219906-42-9

Cat. No.: VC4463267

Molecular Formula: C12H8N4O4

Molecular Weight: 272.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219906-42-9 |

|---|---|

| Molecular Formula | C12H8N4O4 |

| Molecular Weight | 272.22 |

| IUPAC Name | N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide |

| Standard InChI | InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17) |

| Standard InChI Key | DZTPGPZINTXOQT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide (CAS: 110026-03-4) comprises a 1H-indazole ring substituted at the 6-position with a carboxamide group linked to a 5-nitrofuran moiety . Key structural features include:

-

Indazole Core: A bicyclic aromatic system with adjacent nitrogen atoms at positions 1 and 2, contributing to planar geometry and hydrogen-bonding capabilities.

-

Nitrofuran Group: A furan ring with a nitro substituent at the 5-position, known for electron-withdrawing effects and redox activity.

-

Carboxamide Linker: A CONH bridge connecting the indazole and nitrofuran units, enhancing solubility and enabling interactions with biological targets.

Table 1: Physicochemical and Identificational Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 110026-03-4 | |

| Molecular Formula | C₁₂H₈N₄O₄ | Calculated |

| Molecular Weight | 288.22 g/mol | Calculated |

| Purity | 95% | |

| Predicted LogP | 1.8 (Moderate lipophilicity) | Estimation |

The indazole ring’s planarity is corroborated by crystallographic studies of analogous compounds, which report root-mean-square (r.m.s.) deviations of ≤0.07 Å from the mean plane . The nitro group on the furan ring introduces steric and electronic constraints, potentially influencing binding affinities to enzymatic targets .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide likely involves a multi-step protocol, leveraging established methods for indazole and carboxamide formation:

Indazole Core Synthesis

-

Cyclization of 2-Fluoro-5-nitrobenzaldehyde: As demonstrated by , treatment of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF yields 1H-indazol-6-amine intermediates via nucleophilic aromatic substitution (SₙAr).

-

Reductive Cyclization: Alternative routes employ organophosphorus-mediated reductive cyclization of nitroarenes, as reported for 3-amino-2H-indazoles .

Biological Activities and Mechanism of Action

While direct pharmacological data for N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide are unavailable, inferences can be drawn from structurally related indazoles and nitrofurans:

Kinase Inhibition

Indazole derivatives exhibit potent activity against tyrosine kinases (e.g., FGFR, EGFR). For example:

-

FGFR1 Inhibition: 1H-Indazol-3-amine analogs show IC₅₀ values as low as 2.9 nM .

-

EGFR Targeting: N-substituted indazoles demonstrate sub-10 nM IC₅₀ against mutant EGFR isoforms .

The carboxamide linker in N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide may facilitate hydrogen bonding with kinase ATP-binding pockets, akin to reported FGFR inhibitors .

Pharmacological Profiling

Absorption and Metabolism

-

Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the nitro group’s hydrophobicity.

-

Metabolic Stability: Nitroreductases may reduce the nitro group to an amine, necessitating structural modifications to improve pharmacokinetics .

Toxicity Considerations

-

Nitro Group Toxicity: Potential for mutagenicity via nitroso intermediate formation. Structural analogs with electron-withdrawing substituents show reduced genotoxicity .

Applications in Drug Discovery

Anticancer Therapeutics

Indazole-nitrofuran hybrids could target dual pathways:

-

Kinase Inhibition: Blocking proliferative signaling in NSCLC or melanoma .

-

DNA Damage: Nitrofuran-derived radicals inducing apoptosis in rapidly dividing cells.

Antimicrobial Development

The compound’s nitro group positions it as a candidate for treating multidrug-resistant infections, though cytotoxicity profiles require optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume